bromo-deaza-SAH

Description

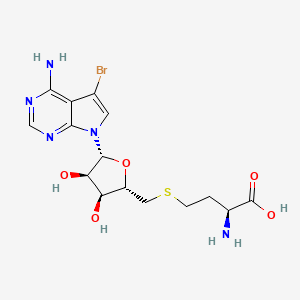

Structure

3D Structure

Properties

Molecular Formula |

C15H20BrN5O5S |

|---|---|

Molecular Weight |

462.3 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C15H20BrN5O5S/c16-6-3-21(13-9(6)12(18)19-5-20-13)14-11(23)10(22)8(26-14)4-27-2-1-7(17)15(24)25/h3,5,7-8,10-11,14,22-23H,1-2,4,17H2,(H,24,25)(H2,18,19,20)/t7-,8+,10+,11+,14+/m0/s1 |

InChI Key |

DIULHULFPSIBAK-TWBCTODHSA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N)Br |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Derivatizations of Bromo Deaza Sah

Established Synthetic Routes for Bromo-deaza-SAH

The synthesis of this compound involves strategic chemical transformations that build upon the structure of SAH, incorporating a bromine atom at the 7-position of the adenine (B156593) ring and modifying the purine (B94841) ring system by replacing a nitrogen atom with a carbon (deaza modification).

Key Reaction Steps and Strategic Chemical Transformations

The synthesis of this compound typically involves the coupling of a modified adenine base with a ribose moiety, followed by attachment of the homocysteine portion. A key strategy reported involves the glycosylation of a benzoyl-protected ribose with 7-bromodeazaadenine. This is often achieved using the silyl-Hilbert-Johnson reaction nih.gov. Subsequently, the homocysteine thiolactone is hydrolyzed and reacted with the modified nucleoside intermediate. One reported method to afford this compound involves the hydrolysis of the thiolactone form of L-homocysteine, followed by treatment with a suitable precursor in the presence of potassium iodide, which yields this compound with improved efficiency compared to prior methods nih.gov. The introduction of the bromine atom at the 7-position of the deaza-adenine scaffold is a critical step that enhances potency and selectivity for DOT1L researchgate.netnih.govcambridge.orgnih.govnih.govresearchgate.net. For instance, the replacement of iodine in a precursor like 5-ITC with bromine simplified chemical accessibility and retained inhibitory activity researchgate.net.

Preparation of Isotopic Analogs for Mechanistic Investigations

The synthesis of isotopically labeled analogs of this compound is essential for detailed mechanistic studies, particularly for tracing metabolic pathways or enzyme activity.

Synthesis of ¹³CD₃-Labeled this compound Precursors for Tracing Methylation Events

To investigate the activity of methyltransferases like DOT1L, isotopically labeled versions of this compound, specifically ¹³CD₃-labeled analogs such as ¹³CD₃-BrSAM (a sulfonium (B1226848) analog), have been synthesized nih.govresearchgate.net. The synthesis of ¹³CD₃-BrSAM typically involves adapting the original route to this compound, followed by a heavy methylation step. This often entails the in situ formation of a heavy methyl triflate reagent (e.g., ¹³CD₃OTf) from heavy methyl iodide and silver triflate, which then reacts with the this compound precursor nih.gov. These ¹³CD₃-labeled compounds are designed to be catalytically competent, allowing them to transfer a heavy methyl group to a protein substrate. Subsequent analysis by mass spectrometry (MS) can then detect the incorporation of the heavy label, enabling the tracking of methylation events and the confirmation of enzyme selectivity, such as DOT1L's specific methylation of H3K79 nih.govbiorxiv.org.

Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The development of this compound derivatives is driven by the need to understand structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Modifications have been systematically explored on both the adenosine (B11128) and homocysteine moieties of the molecule.

Modifications to the Adenosine and Homocysteine Moieties

Adenosine Moiety Modifications: Research has shown that modifications to the adenine ring, particularly at the 7-position, significantly impact DOT1L inhibition. The introduction of a bromine atom at the 7-position of the 7-deaza-SAH scaffold (resulting in this compound) led to an approximately 8-fold increase in potency compared to SAH, with an IC₅₀ of 77 nM researchgate.netnih.govcambridge.orgnih.govnih.govresearchgate.net. This suggests that the 7-position is a critical site for DOT1L binding, and the bromine atom effectively exploits a hydrophobic cavity adjacent to the adenine ring, enhancing affinity and selectivity cambridge.orgnih.govnih.govnih.gov. Further exploration of the adenosine moiety has included the synthesis of 7-deaza-SAH analogs, which were found to maintain SAH's activity, and modifications at other positions of the adenine ring have also been investigated for their impact on binding and activity nih.govnih.gov. For example, the inclusion of a bromine atom at the N7 position of SAH (BrSAH) was shown to enhance potency and selectivity for DOT1L cambridge.orgresearchgate.net.

Strategic Introduction of Halogen Substituents and Bioisosteres

The introduction of halogen atoms, particularly bromine, into the adenosine scaffold of SAH analogs has proven to be a successful strategy for modulating their interaction with target enzymes like DOT1L. This approach leverages the unique electronic and steric properties of halogens to optimize binding affinity and selectivity.

Halogenation of the Adenosine Moiety

The primary modification that defines this compound is the presence of a bromine atom at the N7 position of the adenine ring, alongside the removal of a nitrogen atom at the 1-position (hence "deaza"). This specific halogenation strategy targets a hydrophobic cleft adjacent to the adenine ring in the DOT1L active site, significantly enhancing binding interactions nih.govresearchgate.net.

Rationale for Bromination: The bromine atom is strategically placed to exploit a specific hydrophobic pocket within the DOT1L enzyme. This interaction contributes to the observed increase in potency and selectivity for DOT1L over other methyltransferases nih.govresearchgate.netresearchgate.net. Compared to SAH, which has an IC50 of approximately 600 nM against DOT1L, this compound exhibits an IC50 of around 77 nM, representing an eight-fold increase in potency nih.govresearchgate.net.

Bioisosteric Replacements and Further Derivatizations

While this compound itself is a key compound, the principles behind its design can be extended to explore other bioisosteric replacements and further chemical modifications. Bioisosteric replacements aim to maintain or improve biological activity while potentially altering pharmacokinetic properties or reducing toxicity cambridgemedchemconsulting.com.

Halogen Scan: Studies on related adenosine analogs have explored the impact of different halogens at various positions. For instance, in the context of adenosine receptor antagonists, halogenation at position 7 or 8 of the purine ring has been investigated, with results indicating a size-dependent effect on affinity. While fluorine and chlorine at position 7 might lead to moderate affinity, bromine and iodine at position 8 can produce potent ligands nih.govdiva-portal.org. For DOT1L inhibition, the N7-bromo substitution appears to be optimal among simple halogens for this specific scaffold nih.govresearchgate.netresearchgate.net.

Homocysteine Moiety Modifications: Research has also focused on modifying the homocysteine portion of SAH analogs. For example, compounds like EPZ004777, a potent DOT1L inhibitor, feature significant modifications at the amino-acid end of the SAH scaffold, replacing the homocysteine with a more hydrophobic group to enhance cell penetrance and pharmacokinetic properties nih.govresearchgate.net. These modifications, while not directly part of this compound's core structure, represent a related avenue of chemical biology derivatization for SAH analogs.

Deaza Position Variations: Different positions of deaza modification (e.g., 1-deaza, 3-deaza, 7-deaza) have been explored in adenosine analogs for various biological targets, including antiviral activity and receptor modulation nih.govscispace.comcolab.ws. The specific 7-deaza modification in this compound, coupled with the N7-bromine, is crucial for its interaction with DOT1L.

Table 1: Comparative Potency of SAH Analogs Against DOT1L

| Compound Name | IC50 (nM) | Reference | Notes |

| S-adenosyl-L-homocysteine (SAH) | 600 ± 4 | nih.govresearchgate.net | Parent compound |

| N7-Bromo-deaza-S-adenosyl-L-homocysteine (this compound) | 77 ± 4 | nih.govresearchgate.net | Potent and selective DOT1L inhibitor |

| 5-Iodotubercidine (5-ITC) | 18,200 ± 2,100 | researchgate.net | Precursor/related compound, less potent than BrSAH |

Table 2: Examples of Modified Adenosine Analogs and Their Biological Contexts

| Compound Name/Class | Modification Strategy | Biological Context/Target | Notes |

| 7-Deazaadenosine | Deaza modification at C7 | RNA modification, ADAR substrate | Used for RNA structural studies nih.gov |

| 5'-Deoxy-5'-halogenated adenosines (e.g., 5'-BrAdo) | Halogenation at 5' position of deoxyadenosine | MTAPase metabolism, growth inhibition | Cytotoxicity linked to MTAPase activity nih.gov |

| 1-Deazaadenosine | Deaza modification at N1 | Antiviral, anticancer, receptor modulation | Explored for various therapeutic potentials ontosight.ainih.gov |

| 7-Ethynyl-8-aza-7-deazaadenosine (7-EAA) | Ethynyl and aza modifications | RNA modification, click chemistry | Useful for RNA labeling and manipulation nih.gov |

| N6-substituted adenosine analogs | N6-position modification | Adenosine receptor modulation | Potency and selectivity vary with substituent nih.gov |

Compound List:

S-adenosyl-L-homocysteine (SAH)

N7-Bromo-deaza-S-adenosyl-L-homocysteine (this compound)

5-Iodotubercidine (5-ITC)

7-Deazaadenosine

5'-Deoxy-5'-fluoroadenosine (5'-FlAdo)

5'-chloro-5'-deoxyadenosine (B559659) (5'-ClAdo)

5'-bromo-5'-deoxyadenosine (B14136839) (5'-BrAdo)

5'-deoxy-5'-iodoadenosine (5'-IAdo)

1-Deazaadenosine

3-Deazaadenosine

7-Deazaadenosine

7-Ethynyl-8-aza-7-deazaadenosine (7-EAA)

N6-substituted adenosine analogs

EPZ004777

Tubercidin

Adenosine

Adenosine triphosphate (ATP)

Nicotinamide adenine dinucleotide (NAD)

ε-NAD+ (1)

1,N6-ethenonoadenosine (ε-A)

C7-deazaadenosine

5-bromo-3-methyluridine

5-bromo-5-chlorouridine

5-bromo-5-iodouridine

3-bromo-3-deazaneplanocin

3-bromo-3-deazaaristeromycin

7-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-imidazo-[4,5-c]pyridin-4-amine

2-NP (deaza bioisostere of quipazine)

Quipazine

5-bromo-2-amino-4-methylpyridine

5-bromo-3-nitropyridine-2,3-diol

5-bromo-2,4-dichloro-3-nitropyridine (B1444284)

5-bromo-2-chloro-N-(4-methoxybenzyl)-3-nitropyridin-4-amine

5-bromo-N2,N2,N4-tris(4-methoxybenzyl)-3-nitropyridine-2,4-diamine

5-bromo-N2,N2,N4-tris(4-methoxybenzyl)pyridine-2,3,4-triamine

3-methyl-3-deaza-2'-deoxyadenosine (3mddA)

5-bromo-3-methyluridine

5-bromo-5-chlorouridine

5-bromo-5-iodouridineThis compound: Strategic Halogenation and Bioisosteric Design in Epigenetic Modulation

The chemical compound this compound, formally known as N7-Bromo-deaza-S-adenosyl-L-homocysteine, stands as a significant analog of S-adenosyl-L-homocysteine (SAH). Its importance is rooted in its potent and selective inhibition of DOT1L, a crucial protein lysine (B10760008) methyltransferase involved in epigenetic regulation. Dysregulation of DOT1L is implicated in the pathogenesis of certain leukemias, making it a key therapeutic target nih.govresearchgate.netnih.gov. The strategic incorporation of a bromine atom at the N7 position of its deaza-adenosine moiety is central to its enhanced efficacy and specificity compared to the parent SAH molecule nih.govresearchgate.netnih.gov. This article explores the synthetic methodologies and chemical biology derivatizations of this compound, with a particular emphasis on the strategic introduction of halogen substituents and bioisosteres.

Enzymatic Inhibition Profile and Selectivity of Bromo Deaza Sah

Quantitative Assessment of Target Enzyme Inhibition

Determination of Inhibitory Potency (IC₅₀/Kᵢ) Against DOT1L Histone Methyltransferase

BrSAH demonstrates significant potency as an inhibitor of DOT1L. Studies have established its efficacy through biochemical assays, revealing its ability to inhibit DOT1L methyltransferase activity with a half-maximal inhibitory concentration (IC₅₀) of 77 ± 4 nM nih.govtandfonline.comresearchgate.netresearchgate.netpdbus.org. This represents an approximately eight-fold increase in potency compared to the parent compound SAH, which exhibits an IC₅₀ of approximately 600 nM researchgate.netresearchgate.net. The enhanced potency of BrSAH is attributed to the introduction of a bromine atom at the 7-position of the adenine (B156593) ring, a modification that allows the molecule to better exploit a hydrophobic cavity within the DOT1L cofactor binding site tandfonline.comresearchgate.netresearchgate.netresearchgate.net. The crystal structure of DOT1L in complex with BrSAH has been elucidated, providing structural insights into its binding mode and the basis for its improved potency nih.govnih.govresearchgate.netpdbus.org.

Kinetic Characterization of Bromo-deaza-SAH as an Enzyme Inhibitor

BrSAH functions as a SAM-competitive inhibitor, binding to the cofactor binding site of DOT1L tandfonline.comfrontiersin.orgacs.org. While detailed kinetic parameters such as Kᵢ values for BrSAH are not extensively published in the provided snippets, it is understood to compete with the natural cofactor SAM tandfonline.comfrontiersin.orgacs.org. The research indicates that SAH itself has reported Kᵢ values in the range of 160–320 nM and a K_D of 71 nM frontiersin.orgfrontiersin.org. Given BrSAH's significantly lower IC₅₀ compared to SAH, it suggests a tighter binding or more effective competitive inhibition within the SAM-binding pocket. Some studies mention that Ki values were calculated as IC50/2, following established methodologies nih.gov.

Comprehensive Selectivity Profiling Across Methyltransferase Families

BrSAH has been characterized for its selectivity against a panel of other methyltransferases, including protein lysine (B10760008) methyltransferases (PKMTs), protein arginine methyltransferases (PRMTs), and DNA methyltransferases (DNMTs). The compound exhibits a notable degree of selectivity for DOT1L over these other enzyme classes.

Evaluation Against Protein Lysine Methyltransferases (PKMTs) (e.g., EZH2, G9a, SUV39H2)

Structural analyses suggest that the bromine substituent at the N7 position of the adenine ring in BrSAH is key to its selectivity. This position faces a binding groove, and the presence of the bromide is predicted to cause steric clashes or break critical hydrogen bonds in the binding sites of other SET-domain PKMTs, thereby preventing their inhibition researchgate.net. Experimentally, BrSAH has been shown to be inactive against a range of PKMTs, including MLL, EZH2 (part of the PRC2 complex), EHMT2/G9a, EHMT1/GLP, SUV39H2, SETD7, and SETD8 nih.govresearchgate.net. This lack of activity against these enzymes underscores its specific targeting of DOT1L within the PKMT family.

Assessment Against Protein Arginine Methyltransferases (PRMTs) (e.g., PRMT3, PRMT5)

BrSAH also demonstrates reduced activity against protein arginine methyltransferases. Studies indicate that BrSAH is approximately 25 times less potent against PRMT3 and PRMT5, with reported IC₅₀ values of 2.3 μM for these enzymes nih.gov. Specifically, BrSAH inhibited PRMT3 and PRMT5 with IC₅₀ values of 2 μM for both nih.gov. These findings highlight a significant difference in inhibitory potency between DOT1L and PRMTs, indicating selectivity for the former.

Screening Against DNA Methyltransferases (DNMTs) (e.g., DNMT1)

The selectivity profile of BrSAH extends to DNA methyltransferases. When tested against DNMT1, BrSAH exhibited an IC₅₀ value of 1.9 μM researchgate.netresearchgate.net. This value is considerably higher than its IC₅₀ against DOT1L, suggesting that BrSAH is a much weaker inhibitor of DNMT1. BrSAH is also identified as a small molecule inhibitor of DNMT1 guidetopharmacology.org. The structural superposition of BrSAH onto the DNMT1 cofactor binding pocket suggests that the bromide atom is positioned unfavorably, potentially leading to steric clashes or requiring significant energetic costs for accommodation by the enzyme researchgate.netresearchgate.net.

Comparative Selectivity with Endogenous SAH and Related Compounds

This compound (BrSAH) has emerged as a significant chemical probe for studying methyltransferase activity, particularly in comparison to the endogenous cofactor product, S-adenosylhomocysteine (SAH). Research indicates that the strategic introduction of a halogen atom, such as bromine, at the 7-position of the deazaadenosine scaffold of SAH significantly enhances its inhibitory potency against specific methyltransferases, notably DOT1L researchgate.netrcsb.orgnih.govresearchgate.net.

Studies have demonstrated that BrSAH inhibits DOT1L methyltransferase activity with an IC50 value of approximately 77 nM researchgate.netnih.govresearchgate.net. In contrast, the endogenous SAH exhibits a considerably lower potency against DOT1L, with an IC50 reported around 600 nM researchgate.netresearchgate.net. This represents an approximately eight-fold increase in potency for BrSAH compared to SAH, highlighting the impact of the 7-position substitution on binding affinity and inhibitory efficacy towards DOT1L researchgate.netresearchgate.net. Structural analyses suggest that the bromide at this position favorably interacts with a hydrophobic pocket within the DOT1L catalytic site, thereby contributing to its enhanced potency and selectivity researchgate.netnih.govnih.gov.

Furthermore, research into other SAH analogs has provided insights into structure-activity relationships. For instance, analogs with modifications at the primary amine position of the adenine ring, such as methyl-SAH, have been observed to be less potent inhibitors than SAH itself, with Ki values more than double that reported for SAH nih.govresearchgate.netnih.gov. This underscores the importance of specific structural features, like the 7-position substitution in BrSAH, for achieving potent and selective inhibition of DOT1L nih.govresearchgate.netnih.gov.

Molecular Basis of Bromo Deaza Sah Interaction with Biological Targets

Structural Elucidation of Enzyme-Bromo-deaza-SAH Complexes

The detailed three-dimensional structure of DOT1L in complex with bromo-deaza-SAH has been determined, providing a molecular basis for its inhibitory activity.

Identification of Critical Binding Pockets and Interaction Hotspots within the Active Site

The structural analysis highlights specific regions within the DOT1L active site that are crucial for the high affinity and selectivity of this compound. The key feature contributing to this compound's enhanced potency and selectivity is the bromine atom substituted at the 7-position of the deaza-adenosine ring nih.govresearchgate.netnih.gov. This bromine atom is strategically positioned within a hydrophobic cavity formed by residues Phenylalanine 245 (F245), Valine 249 (V249), Leucine 224 (L224), and Proline 133 (P133) nih.govresearchgate.netcore.ac.ukresearchgate.net. This specific hydrophobic pocket is a distinctive feature of the DOT1L active site that is not present in other related methyltransferases, such as those with SET domains nih.govresearchgate.net. In SET-domain methyltransferases, the corresponding position often engages in a critical hydrogen bond, and the introduction of a bulky substituent like bromine would disrupt this interaction and lead to steric clashes, thus explaining the observed selectivity of this compound for DOT1L nih.govresearchgate.net. The adenosine (B11128) and ribose portions of this compound engage in interactions similar to those of SAM and SAH, including hydrogen bonds with residues like Aspartate 161 (D161) and hydrophobic contacts nih.govfrontiersin.orgucl.ac.uk.

Biophysical Characterization of Binding Events

Beyond structural insights, biophysical techniques provide quantitative data on the affinity and kinetics of this compound binding to DOT1L.

Quantitative Analysis of Binding Affinity and Thermodynamics (e.g., Isothermal Titration Calorimetry)

Biochemical assays have established this compound as a potent inhibitor of DOT1L. Its inhibitory potency is typically reported with an IC50 value of approximately 77 nM nih.govresearchgate.netplos.org, which is about eight-fold more potent than SAH (IC50 of ~600 nM) nih.govresearchgate.netresearchgate.net. While specific Isothermal Titration Calorimetry (ITC) data detailing the thermodynamic parameters (e.g., ΔH, ΔS) for the this compound/DOT1L interaction were not explicitly detailed in the provided search snippets, ITC has been used to confirm the competitive binding of inhibitors with SAM/SAH nih.gov. SAH itself exhibits a reported dissociation constant (KD) of 71 nM for DOT1L frontiersin.org. The enhanced potency of this compound suggests a more favorable binding affinity compared to SAH, likely driven by the specific hydrophobic interactions of the bromine atom.

Investigation of Binding Kinetics (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a valuable technique for assessing the kinetics of molecular interactions, including binding and dissociation rates (kon and koff) researchgate.net. Studies on DOT1L inhibitors, including SAH, have indicated relatively slow association rate constants (kon) in the range of 1.2–12 × 106 M−1 s−1, suggesting that the binding process may involve protein conformational adjustments nih.gov. While specific kinetic data (kon, koff) for this compound are not detailed in the provided snippets, other DOT1L inhibitors, particularly urea-containing compounds, have demonstrated long on-target residence times (τ = 1/koff) frontiersin.orgfrontiersin.org. The precise kinetic profile of this compound would further elucidate its mechanism of inhibition and its duration of target engagement.

Mechanistic Insights into Competitive Inhibition

BrSAH functions as a competitive inhibitor by mimicking the natural cofactor, S-adenosylmethionine (SAM), and its byproduct, S-adenosylhomocysteine (SAH). This competitive binding mechanism is central to its inhibitory action against SAM-dependent methyltransferases.

Direct Competition with S-Adenosylmethionine (SAM) for the Cofactor Binding Site

BrSAH is structurally analogous to SAH, a product of the methyl transfer reaction catalyzed by SAM-dependent methyltransferases. SAH itself is known to be a competitive inhibitor of SAM, binding to the enzyme's cofactor binding site and thereby hindering the substrate's access. nih.gov BrSAH retains the core adenosine scaffold of SAM and SAH, which is crucial for its recognition and binding within the enzyme's active site. nih.govacs.org By occupying the SAM binding pocket, BrSAH effectively prevents the natural cofactor from binding and participating in the methylation reaction.

The structural modifications in BrSAH, specifically the replacement of the sulfur atom with a methylene (B1212753) group (deaza) and the introduction of a bromine atom, are designed to optimize this competitive inhibition. While SAH exhibits inhibitory activity, BrSAH demonstrates significantly enhanced potency. For instance, the IC50 value for SAH against DOT1L is approximately 600 nM, whereas BrSAH exhibits an IC50 of around 77 nM, indicating an approximately eight-fold increase in potency. nih.govresearchgate.netresearchgate.net This enhanced affinity for the cofactor binding site underscores its role as a more effective competitive inhibitor compared to the native SAH.

Table 1: Comparative Potency of SAH and BrSAH against DOT1L

| Compound | Target | IC50 (nM) | Reference |

| SAH | DOT1L | 600 ± 4 | nih.govresearchgate.netresearchgate.net |

| This compound | DOT1L | 77 ± 4 | nih.govresearchgate.netresearchgate.net |

Specific Role of the Bromine Atom in Enhancing Potency and Selectivity via Hydrophobic Interactions

The introduction of a bromine atom at the N7 position of the adenine (B156593) ring in BrSAH is a key modification that significantly boosts its inhibitory potency and confers selectivity towards specific methyltransferases, notably DOT1L. Structural studies, including X-ray crystallography of DOT1L in complex with BrSAH, have revealed the precise interactions mediated by this bromine atom. nih.govresearchgate.net

Furthermore, this specific hydrophobic environment within DOT1L's binding pocket is not universally present in all SAM-dependent methyltransferases. The structure of DOT1L's cofactor site is described as more enclosed, allowing it to accommodate the bulky bromine atom effectively. nih.gov In contrast, other methyltransferases, particularly those with SET domains, often have a critical hydrogen bond at the equivalent N7 position. researchgate.net The presence of the bromine atom in BrSAH would likely disrupt this hydrogen bond and lead to steric clashes or unfavorable interactions in such enzymes, thus reducing its binding affinity and activity. This differential interaction profile is the basis for BrSAH's selectivity. For example, BrSAH exhibits significantly reduced activity against other methyltransferases, such as PRMT3 and PRMT5 (IC50 = 2.3 μM), and is inactive against a panel of SET-domain protein lysine (B10760008) methyltransferases. nih.govresearchgate.net

Table 2: Selectivity Profile of BrSAH Against Various Methyltransferases

| Enzyme | IC50 (μM) | Relative Potency vs. DOT1L | Reference |

| DOT1L | 0.077 | 1x | nih.govresearchgate.netresearchgate.net |

| PRMT3 | > 2.3 | < 30x | nih.gov |

| PRMT5 | > 2.3 | < 30x | nih.gov |

| DNMT1 | 1.9 | ~25x | researchgate.net |

| MLL | Inactive | N/A | researchgate.net |

| EZH2 | Inactive | N/A | researchgate.net |

| EHMT2/G9a | Inactive | N/A | researchgate.net |

| EHMT1/GLP | Inactive | N/A | researchgate.net |

| SUV39H2 | Inactive | N/A | researchgate.net |

| SETD7 | Inactive | N/A | researchgate.net |

| SETD8 | Inactive | N/A | researchgate.net |

Table 3: Key Amino Acid Residues in DOT1L Interacting with the Bromine Atom of BrSAH

| Amino Acid Residue | Position in DOT1L | Interaction Type | Reference |

| Phenylalanine | F245 | Hydrophobic | nih.govresearchgate.net |

| Valine | V249 | Hydrophobic | nih.govresearchgate.net |

| Leucine | L224 | Hydrophobic | nih.govresearchgate.net |

| Proline | P133 | Hydrophobic | nih.govresearchgate.net |

Compound List:

This compound (BrSAH): N7-Bromo-deaza-S-adenosyl-L-homocysteine.

S-adenosylmethionine (SAM): The natural methyl group donor cofactor.

S-adenosylhomocysteine (SAH): A byproduct of SAM-dependent methyltransferase reactions, also acting as a competitive inhibitor.

5-ITC: A precursor compound to BrSAH, containing an iodine atom.

EPZ004777: A small molecule DOT1L inhibitor.

Methyl-SAH: A modified SAH analog with a methyl group on the adenine ring.

PRMT3: Protein arginine methyltransferase 3.

PRMT5: Protein arginine methyltransferase 5.

DNMT1: DNA methyltransferase 1.

MLL: Mixed Lineage Leukemia gene/protein.

EZH2: Enhancer of zeste homolog 2 (part of PRC2 complex).

EHMT2/G9a: Euchromatic histone-lysine N-methyltransferase 2.

EHMT1/GLP: Euchromatic histone-lysine N-methyltransferase 1.

SUV39H2: Suppressor of variegation 3-9 homolog 2.

SETD7: SET domain-containing protein 7.

SETD8: SET domain-containing protein 8.

Applications of Bromo Deaza Sah As a Biochemical and Chemical Probe

Utilization in Elucidating Epigenetic Regulatory Mechanisms

BrSAH's ability to selectively inhibit DOT1L has been instrumental in clarifying the functional consequences of H3K79 methylation and the broader impact of methyltransferase inhibition on cellular processes.

Disruptor of Telomeric Silencing 1-Like (DOT1L) is the sole known enzyme responsible for catalyzing the methylation of lysine (B10760008) 79 on histone H3 (H3K79) frontiersin.orgtandfonline.comnih.gov. This specific histone modification is crucial for regulating gene expression, particularly in the context of cellular development and disease frontiersin.orgtandfonline.comnih.gov. Aberrant recruitment of DOT1L, often mediated by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene, leads to increased H3K79 methylation at specific loci, driving oncogenesis in certain leukemias frontiersin.orgnih.govnih.govresearchgate.netnih.govacs.org.

BrSAH, a synthetic analog of S-adenosylhomocysteine (SAH), acts as a competitive inhibitor of SAM-dependent methyltransferases by binding to the cofactor binding site of DOT1L tandfonline.comnih.govresearchgate.netnih.govresearchgate.nettandfonline.comacs.orgfrontiersin.orgresearchgate.netnih.gov. The strategic placement of a bromine atom at the 7-position of the adenine (B156593) ring significantly enhances its potency against DOT1L, making it approximately eight times more potent than SAH itself researchgate.netnih.govresearchgate.netcambridge.org. Biochemical assays have demonstrated that BrSAH inhibits DOT1L methyltransferase activity with a potent IC50 value of 77 ± 4 nM researchgate.netnih.govresearchgate.nettandfonline.comresearchgate.netnih.gov. This high affinity and selectivity allow researchers to effectively probe DOT1L's function in both in vitro enzymatic assays and cellular models researchgate.netnih.govnih.govresearchgate.net. Studies using BrSAH in cellular models have shown a reduction in H3K79 methylation levels, confirming its efficacy in disrupting the target enzyme's activity within a cellular context nih.gov. The structural elucidation of the DOT1L-BrSAH complex has provided critical insights into the molecular basis of its inhibition and selectivity tandfonline.comresearchgate.netnih.govtandfonline.com.

The inhibition of DOT1L by BrSAH provides a powerful means to dissect the functional consequences of altered H3K79 methylation on chromatin structure and gene expression frontiersin.orgtandfonline.comacs.orgnih.govjci.org. By selectively reducing H3K79 methylation, BrSAH allows researchers to investigate how this epigenetic mark influences chromatin compaction, gene activation, and cellular differentiation frontiersin.orgtandfonline.comacs.orgnih.gov. For instance, studies have shown that DOT1L-mediated H3K79 methylation is associated with the activation of genes essential for leukemogenesis frontiersin.orgnih.govnih.govresearchgate.netnih.govacs.org. Using BrSAH, researchers can observe the direct impact of blocking this methylation on the expression of these oncogenic genes and the subsequent cellular phenotypes, such as blocked differentiation or uncontrolled proliferation nih.govnih.govacs.org. Furthermore, BrSAH has been employed to demonstrate that while DOT1L-mediated H3K79 methylation is critical in some contexts, it is not universally essential for the maintenance of all target gene expression or cell growth in all cellular systems acs.org. This nuanced understanding is vital for appreciating the complex interplay between histone modifications and chromatin dynamics.

Development of Chemical Tools for Methyltransferase Research

BrSAH's development exemplifies the strategy of creating well-characterized chemical probes to advance research in epigenetics, particularly for target validation and the design of next-generation tools.

The creation of potent and selective inhibitors like BrSAH is crucial for target validation in drug discovery tandfonline.comtandfonline.com. As part of initiatives by organizations like the Structural Genomics Consortium (SGC), BrSAH has been developed as a well-characterized chemical probe tandfonline.comnih.govtandfonline.com. Such probes are essential for interrogating the specific roles of epigenetic enzymes, their domains, and their catalytic versus scaffolding functions tandfonline.com. By providing a reliable tool to specifically inhibit DOT1L, BrSAH allows researchers to confirm the enzyme's involvement in specific biological pathways and disease states, thereby validating it as a potential therapeutic target tandfonline.com. The availability of such well-defined compounds complements traditional genetic targeting strategies and can yield novel biological insights tandfonline.com.

The structural and biochemical understanding gained from BrSAH has provided a foundation for designing improved chemical probes and assays for methyltransferase research researchgate.netnih.govtandfonline.comresearchgate.net. The strategy of modifying the adenosine (B11128) scaffold of SAH to achieve potency and selectivity for DOT1L has inspired further medicinal chemistry efforts researchgate.netnih.govtandfonline.comresearchgate.netucl.ac.uk. Researchers have explored variations of the BrSAH structure, such as replacing the bromine atom with a nitrile group, to enhance drug-like properties while maintaining inhibitory potency ucl.ac.uk. These efforts aim to develop more refined chemical tools that can be used in high-throughput screening, assay development, and for exploring structure-activity relationships (SARs) of methyltransferase inhibitors tandfonline.comresearchgate.netucl.ac.uk. The insights derived from BrSAH contribute to the broader goal of building a comprehensive chemical toolkit for epigenetic targets.

Contributions to Systems Biology Approaches in Epigenetics

While not explicitly detailed as a "systems biology" tool in all sources, BrSAH's role as a highly specific inhibitor of DOT1L significantly contributes to systems-level understanding of epigenetic regulation. By allowing precise perturbation of a single epigenetic mark (H3K79 methylation), researchers can observe and quantify the downstream effects on gene expression networks, protein-protein interactions, and cellular pathways. This targeted approach is foundational for building comprehensive models that describe how epigenetic modifications orchestrate complex biological processes. Understanding the interconnectedness of histone modifications, transcription factors, and gene regulatory networks, as facilitated by specific probes like BrSAH, is central to systems biology in epigenetics.

Data Tables

The following table summarizes the biochemical potency of Bromo-deaza-SAH against DOT1L and other methyltransferases, highlighting its selectivity.

Integration with Proteomic Techniques for Studying Methylation Signatures

The precise targeting of BrSAH makes it a valuable compound for integration with proteomic techniques to elucidate methylation signatures. Methylation, a key epigenetic mark, plays a critical role in regulating gene expression and cellular function. Aberrations in methylation patterns are implicated in various diseases, including cancer biomodal.com. BrSAH aids in studying these signatures by enabling the selective inhibition of methyltransferases, allowing researchers to observe the downstream effects on protein methylation states and gene expression.

Research Findings and Proteomic Applications:

Studies have demonstrated the utility of BrSAH in understanding the functional consequences of inhibiting specific methyltransferases. For instance, BrSAH has been used to investigate the role of DOT1L in regulating histone methylation, specifically H3K79 methylation, which is crucial in certain leukemias nih.govacs.org. By inhibiting DOT1L with BrSAH, researchers can observe changes in H3K79 methylation levels using proteomic methods like Western blotting or mass spectrometry.

DOT1L Inhibition and H3K79 Methylation: BrSAH exhibits potent inhibition of DOT1L, with reported IC50 values in the nanomolar range (e.g., 77 ± 4 nM) nih.govresearchgate.net. This potency allows for effective reduction of DOT1L activity in cellular systems. Proteomic analysis, such as immunoblotting, can then be employed to quantify the resulting decrease in H3K79 dimethylation (H3K79me2) acs.org. This direct correlation between BrSAH-mediated DOT1L inhibition and reduced H3K79me2 provides a clear link between the chemical probe and the studied methylation signature.

Selectivity Profiling: The selectivity of BrSAH for DOT1L over other methyltransferases is a critical aspect of its use as a probe. Studies have shown that BrSAH has reduced activity against a panel of other protein and non-protein methyltransferases, including MLL, EZH2, EHMT2/G9a, and SETD7 researchgate.netnih.gov. This selectivity ensures that observed changes in methylation signatures are attributable to DOT1L activity rather than off-target effects. Proteomic assays, such as mass spectrometry-based analysis of histone peptides, can confirm this specificity by detecting changes only in H3K79 methylation marks.

Studying Gene Expression Changes: Inhibition of DOT1L by BrSAH has been linked to alterations in gene expression. For example, in MLL-rearranged leukemia cells, DOT1L activity promotes the expression of genes like HOXA9 and MEIS1 acs.org. Treatment with BrSAH has been shown to decrease the expression of these MLL-target genes, a finding that can be validated through proteomic analysis of transcription factors or mRNA sequencing. This demonstrates how BrSAH can be used to probe the functional consequences of specific methylation signatures on cellular phenotypes.

Development of Labeled Probes: The structural basis for BrSAH's potency has also informed the development of related probes. For instance, a heavy-isotope labeled analog, ¹³CD₃-BrSAM, has been synthesized based on the BrSAH structure. This labeled probe can be used in quantitative proteomics experiments, such as stable isotope labeling by amino acids in cell culture (SILAC), to precisely track and quantify methylation events mediated by DOT1L in complex proteomes via mass spectrometry nih.gov.

Data Table: BrSAH Efficacy and Selectivity in Methylation Studies

The following table summarizes key findings regarding BrSAH's inhibitory activity and selectivity, which are foundational for its use in proteomic studies of methylation signatures.

| Target Methyltransferase | Assay Type | IC50 Value (nM) | Selectivity (Fold over DOT1L) | Key Methylation Signature Studied | Proteomic Technique Implicated |

| DOT1L | Methyltransferase Assay | 77 ± 4 | N/A | H3K79 methylation | Western Blotting, Mass Spectrometry |

| EZH2 (PRC2 complex) | Methyltransferase Assay | > 190,000 (100 μM inactive) | > 2500 | H3K27 methylation | Mass Spectrometry |

| EHMT2/G9a | Methyltransferase Assay | > 200,000 (100 μM inactive) | > 2500 | H3K9 methylation | Mass Spectrometry |

| SETD7 | Methyltransferase Assay | > 200,000 (100 μM inactive) | > 2500 | H3K4 methylation | Mass Spectrometry |

Note: IC50 values are approximate and derived from reported studies. Selectivity is based on comparisons with other methyltransferases tested researchgate.netnih.govnih.gov. The implicated proteomic techniques are those commonly used to detect and quantify the specific methylation signatures.

Compound List:

this compound (BrSAH)

S-adenosylhomocysteine (SAH)

S-adenosylmethionine (SAM)

Structure Activity Relationship Sar and Structure Function Correlations of Bromo Deaza Sah Analogs

Analysis of Substituent Effects on Inhibitory Potency and Selectivity

Modifications to the core SAH structure, particularly within the deazaadenosine moiety and the homocysteine mimetic portion, have been systematically explored to optimize DOT1L inhibition.

The introduction of a bromine atom at the 7-position of the deazaadenosine ring in bromo-deaza-SAH has been a key development. This modification results in an approximately 8-fold increase in potency against DOT1L compared to the parent SAH molecule researchgate.netnih.govucl.ac.uk. Structural analysis suggests that the bromide at the 7-position better exploits a hydrophobic cleft adjacent to the cofactor adenine (B156593) ring within the DOT1L active site researchgate.netnih.govresearchgate.net. This interaction contributes to both enhanced potency and improved selectivity over other methyltransferases nih.govucl.ac.uk. While specific studies detailing extensive modifications only at the N7 position of this compound analogs are not detailed in the provided snippets, the success of the 7-bromo substitution highlights the importance of this region for optimizing interactions with DOT1L researchgate.netnih.govucl.ac.uk. The deazaadenosine moiety, in general, mimics the binding of SAM's adenosine (B11128) component, forming crucial hydrogen bonds and hydrophobic interactions with DOT1L residues nih.gov.

Research has explored various substituents at positions analogous to the 7-bromo group in this compound to understand their impact on inhibitory activity. While direct comparisons between bromine, iodine, and nitrile at the exact same position within this compound analogs are not extensively detailed, studies on related scaffolds provide insights. For instance, in the context of inhibitors like 5-ITC, replacing a halogen (like iodine) with a polar nitrile substituent retained DOT1L inhibitory activity, with crystal structures showing the nitrile occupying a similar hydrophobic pocket ucl.ac.uk. This suggests that different electron-withdrawing groups or halogens can be accommodated in this region, influencing potency and selectivity. The 7-bromo substituent in BrSAH is noted for conferring selectivity towards DOT1L researchgate.net.

Identification of Key Pharmacophoric Elements for DOT1L Inhibition

Key pharmacophoric elements for DOT1L inhibition, as identified through SAR studies of SAH analogs, include:

Adenosine or Deazaadenosine Moiety: This core structure is essential for mimicking the binding of SAM, forming hydrogen bonds with key residues such as D161 and G163, and engaging in hydrophobic interactions, for example with F245 nih.govnih.govfrontiersin.org.

7-Position Substitution: The presence of a halogen, such as bromine, at the 7-position of the deazaadenosine ring significantly enhances potency and selectivity by interacting with a hydrophobic pocket researchgate.netnih.govresearchgate.net.

Homocysteine Mimetic Tail: Modifications at the homocysteine end, such as the incorporation of urea (B33335) functionalities or specific linker groups (e.g., -CH2CH2CH2-), can dramatically improve potency and influence enzyme recognition nih.gov.

Computational Modeling and in silico Approaches

Computational methods have been instrumental in understanding the binding modes and guiding the design of DOT1L inhibitors.

Molecular docking and dynamics simulations have been employed to predict and rationalize the interactions between DOT1L inhibitors and the enzyme frontiersin.orgresearchgate.net. These studies help to elucidate how modifications to the inhibitor structure, such as the introduction of the 7-bromo substituent in this compound, affect binding affinity and selectivity researchgate.netnih.govresearchgate.net. For instance, simulations can reveal how the bromide atom fits into a specific hydrophobic pocket, explaining the observed increase in potency researchgate.netresearchgate.net. Furthermore, these computational approaches can identify key residues involved in hydrogen bonding and hydrophobic interactions, guiding the design of new analogs with improved binding kinetics and residence times nih.govfrontiersin.org. Some studies have shown that non-nucleoside inhibitors can induce adjacent binding pockets, which can be explored using docking studies researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern medicinal chemistry, providing a computational framework to correlate the chemical structures of compounds with their biological activities. This approach is instrumental in guiding the optimization of lead compounds, such as this compound (BrSAH), by predicting the activity of novel analogs and identifying key structural features that influence potency, selectivity, and pharmacokinetic properties.

This compound: A Potent DOT1L Inhibitor

This compound (BrSAH) has emerged as a significant inhibitor of the protein lysine (B10760008) methyltransferase DOT1L (Disruptor Of Telomeres 1 Like) nih.govresearchgate.netnih.gov. This compound is a modified analog of S-adenosylhomocysteine (SAH), a natural byproduct of methyltransferase reactions. The strategic introduction of a single bromine atom at a critical position on the adenine ring of SAH results in a substantial enhancement of inhibitory activity against DOT1L. Research has demonstrated that BrSAH exhibits an approximately eight-fold increase in potency compared to SAH, with reported IC50 values for BrSAH in the nanomolar range (77 ± 4 nM), whereas SAH shows an IC50 of approximately 600 ± 4 nM nih.govresearchgate.netnih.gov. This improvement in potency, coupled with reduced activity against other methyltransferases, underscores the potential of structural modifications to achieve both potency and selectivity nih.govresearchgate.netnih.gov.

Structure-Activity Relationship (SAR) Insights

The enhanced efficacy of BrSAH is attributed to specific structural features. The bromine atom, positioned on the adenine ring, is believed to favorably interact with a hydrophobic cleft adjacent to the cofactor adenine binding site within the DOT1L enzyme nih.govresearchgate.net. This interaction rationalizes the observed increase in binding affinity and inhibitory potency. Such structure-activity relationship (SAR) insights are crucial for understanding how molecular modifications translate into biological effects and serve as direct inputs for QSAR modeling.

QSAR Modeling for Optimization of this compound Analogs

While BrSAH represents a highly effective inhibitor, QSAR modeling offers a systematic approach to further optimize its structural scaffold for therapeutic development. QSAR studies aim to build predictive mathematical models that correlate molecular descriptors (e.g., electronic, steric, lipophilic, topological properties) with biological activity mdpi.combiointerfaceresearch.comresearchgate.netmdpi.comijpsr.com.

The process typically involves:

Data Set Generation: Compiling a dataset of BrSAH analogs with experimentally determined biological activities (e.g., IC50 values). This dataset would include BrSAH itself and potentially other related SAH analogs with varying modifications.

Descriptor Calculation: Calculating a comprehensive set of molecular descriptors for each compound in the dataset using computational tools biointerfaceresearch.comijpsr.com.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, to establish a statistically significant correlation between the descriptors and the observed biological activity biointerfaceresearch.comresearchgate.netmdpi.comderpharmachemica.com.

Model Validation: Rigorously validating the developed QSAR model using techniques like cross-validation (e.g., Leave-One-Out) and external test sets to ensure its predictive power and reliability mdpi.combiointerfaceresearch.comderpharmachemica.comresearchgate.net.

By applying QSAR, researchers can predict the inhibitory activity of newly designed compounds that have not yet been synthesized or tested. This allows for the virtual screening and prioritization of promising candidates, thereby accelerating the drug discovery process. Furthermore, QSAR models can elucidate which structural features or physicochemical properties are most critical for potent and selective inhibition, guiding medicinal chemists in designing analogs with improved pharmacokinetic profiles (e.g., absorption, distribution, metabolism, excretion - ADME) and reduced off-target effects nih.govfrontiersin.org. For instance, exploring variations in the halogen substitution, modifications to the deaza position, or alterations to the ribose or homocysteine moieties of the SAH scaffold, guided by QSAR predictions, could lead to the identification of next-generation DOT1L inhibitors with enhanced therapeutic potential for diseases like mixed lineage leukemia nih.govresearchgate.netnih.gov.

Future Directions and Emerging Research Avenues for Bromo Deaza Sah

Design and Synthesis of Advanced Bromo-deaza-SAH Analogs

The core structure of this compound provides a robust scaffold for further chemical elaboration. The next generation of analogs will focus on overcoming the inherent limitations of S-adenosyl-L-homocysteine (SAH) derivatives, primarily their poor cell permeability, and on equipping the molecule with functionalities for advanced proteomic applications.

A significant hurdle for the cellular application of many SAH analogs, including this compound, is their high polarity, which impedes their ability to cross cell membranes. nih.gov Overcoming this challenge is critical for transitioning from biochemical assays to meaningful cellular studies. Several strategies can be envisioned to enhance the cellular uptake of this compound.

One promising approach involves the modification of the homocysteine portion of the molecule. The discovery that significant chemical alterations at the amino-acid end of the cofactor are tolerated by DOT1L provides a key insight. nih.govresearchgate.net For instance, the development of the DOT1L inhibitor EPZ004777, which replaces the amino acid moiety with a larger, more hydrophobic tert-butyl-phenyl-urea group, demonstrates that this region of the molecule can be substantially modified to improve pharmacokinetic properties without sacrificing potency. nih.govresearchgate.net Applying a similar strategy to the this compound scaffold could involve synthesizing analogs with esterified carboxyl groups or acetylated amino groups to neutralize charges and increase lipophilicity.

Another strategy is the "prodrug" approach, where the polar functional groups of this compound are masked with lipophilic, cleavable moieties. These masks would be removed by intracellular enzymes, such as esterases, to release the active compound inside the cell. nih.govmdpi.com This method has been successfully used to improve the cellular permeability of other classes of drugs.

| Strategy | Rationale | Example Modification |

| Increase Lipophilicity | Reduce the high polarity that prevents membrane crossing. | Addition of hydrophobic groups (e.g., tert-butyl-phenyl-urea) to the homocysteine moiety. nih.govresearchgate.net |

| Charge Masking | Neutralize the charged amino and carboxyl groups to facilitate passive diffusion. | Esterification of the carboxyl group; acylation of the amino group. |

| Prodrug Approach | Temporarily mask polar groups with moieties that are cleaved intracellularly. | Synthesis of acetoxymethyl (AM) esters, which are hydrolyzed by cellular esterases. nih.gov |

| Transporter-Mediated Uptake | Conjugate the analog to a molecule recognized by cellular uptake transporters. | Attachment to amino acids or peptides that utilize specific transporters like LAT1. mdpi.com |

To fully understand the cellular impact of inhibiting specific methyltransferases, it is crucial to identify their full range of interacting proteins. This compound can be chemically modified to create affinity probes, powerful tools for capturing and identifying binding partners from complex cellular lysates. nih.gov These probes are typically designed with two key features: a reactive group for covalent cross-linking to the target protein and a reporter tag for enrichment and detection.

Common strategies for developing such probes include:

Photoaffinity Labeling: This involves incorporating a photo-reactive group, such as a benzophenone or a diazirine, into the this compound structure. nih.govnih.gov Upon exposure to UV light, this group forms a covalent bond with nearby amino acid residues in the binding pocket of the target protein.

Click Chemistry Handles: The introduction of a bioorthogonal handle, like an alkyne or an azide group, allows for the covalent attachment of a reporter tag (e.g., biotin, fluorescent dye) after the probe has bound to its target. wisc.edu This two-step approach can minimize steric hindrance that a bulky tag might otherwise cause.

These affinity probes, coupled with mass spectrometry-based proteomics, would enable the comprehensive mapping of the this compound interactome, potentially revealing novel off-target effects or identifying new methyltransferases that recognize this analog. nih.gov

Exploration of this compound Derivatives as Tools for Novel Methyltransferase Targets

While this compound was optimized as a DOT1L inhibitor, its activity profile suggests it may serve as a scaffold for targeting other methyltransferases. nih.gov The initial screening demonstrated moderate inhibition of DNMT1 and NNMT, indicating that the bromo-deaza-adenosine core is recognized by other enzymes in this class. nih.gov

Future research should involve systematically screening a library of this compound derivatives against a broad panel of human methyltransferases. This could uncover unexpected selectivities and provide starting points for the development of inhibitors for understudied enzymes. The structural insights gained from the co-crystal structure of this compound with DOT1L can guide the rational design of these new derivatives to either enhance selectivity for DOT1L or purposefully shift it towards new targets. nih.govnih.gov For example, modifying the position or nature of the halogen on the deaza-adenine ring could alter the binding affinity for different methyltransferase cofactor pockets.

Table of this compound Inhibition Data

| Enzyme | IC₅₀ (µM) | Compound | Reference |

| DOT1L | 0.077 | This compound | nih.gov |

| DOT1L | 0.6 | SAH | nih.gov |

| DNMT1 | 1.9 | This compound | nih.gov |

| NNMT | 1.5 | This compound | nih.gov |

This data indicates that while this compound is most potent against DOT1L, it retains micromolar activity against other methyltransferases, suggesting its potential as a scaffold for developing a wider range of inhibitors.

Integration with Advanced Imaging Techniques for Spatiotemporal Studies of Methylation

Understanding the dynamics of protein methylation requires tools that can visualize these processes within living cells in real-time. The development of fluorescently tagged this compound analogs could provide such a tool. By conjugating a fluorophore to a position on the molecule that does not disrupt binding to its target, these probes could be used in advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP), to monitor target engagement and localization.

Such imaging probes would allow researchers to ask critical questions about the cellular behavior of methyltransferases and their inhibitors:

Where in the cell does this compound accumulate?

How quickly does it engage with its target, DOT1L, in the nucleus?

Does its localization change in response to cellular signals or during different phases of the cell cycle?

These spatiotemporal studies would provide a much deeper understanding of the cellular consequences of methyltransferase inhibition beyond what can be achieved with static biochemical or proteomic analyses. mdpi.com

Addressing Methodological Challenges in the Application of SAH Analogs as Biological Probes

The use of SAH analogs like this compound as biological probes is not without its challenges. A primary issue is the competition with the endogenous pool of SAM and SAH. plos.org The cellular ratio of SAM to SAH is a key regulator of methyltransferase activity, and the high intracellular concentrations of these natural molecules can make it difficult for synthetic analogs to compete effectively. plos.orgnih.gov This necessitates the use of probes with very high affinity for their target enzyme.

Other challenges include:

Stability: Some synthetic SAM/SAH analogs are unstable in aqueous solutions, which can complicate experimental results. nih.gov The stability of this compound and its future derivatives must be carefully characterized under physiological conditions.

Off-target Binding: As with any small molecule probe, off-target binding is a concern. While this compound shows good selectivity for DOT1L, comprehensive profiling using proteomics-based methods is needed to identify any unintended interactions. nih.gov

Enzymatic Degradation: SAH is naturally degraded in cells by SAH hydrolase. nih.govnih.gov The susceptibility of this compound to this and other metabolic enzymes is unknown and requires investigation to understand its cellular half-life.

Addressing these challenges through careful probe design, rigorous validation, and the use of appropriate controls will be essential for the successful application of this compound and its next-generation derivatives in advancing our understanding of protein methylation.

Q & A

Q. What experimental methodologies are used to quantify the inhibitory potency (IC₅₀) of bromo-deaza-SAH against DOT1L?

this compound’s potency is measured using radioactive methyltransferase assays. A reaction mixture containing 60 nM nucleosome substrate (chicken erythrocyte-derived), 0.75 μM ³H-S-adenosylmethionine (³H-SAM), and recombinant DOT1L (1-420) is incubated at room temperature for 30 minutes. Reactions are terminated with 10% trichloroacetic acid (TCA), filtered, and quantified via scintillation counting . IC₅₀ values are calculated using a four-parameter logistic equation, with this compound exhibiting an IC₅₀ of 77 ± 4 nM for DOT1L, significantly lower than SAH (600 ± 4 nM) .

Q. How is this compound synthesized, and what structural modifications enhance its selectivity?

this compound is synthesized by introducing a bromine atom at the N7 position of the adenine ring of SAH. This modification exploits a hydrophobic cleft in DOT1L’s cofactor-binding site (composed of F245, V249, L224, and P133), improving binding affinity by 8-fold compared to SAH. The bromine’s steric bulk disrupts hydrogen-bonding networks in SET-domain methyltransferases, conferring selectivity .

Q. What are the primary biochemical assays for validating this compound’s selectivity?

Selectivity is assessed using scintillation proximity assays (SPA) against a panel of methyltransferases:

| Enzyme | IC₅₀ (μM) |

|---|---|

| DOT1L | 0.077 |

| PRMT3 | 2.3 |

| PRMT5 | 2.0 |

| NNMT | 1.5 |

| MLL1, EZH2, G9a | >10 |

| Activity against non-DOT1L enzymes is attributed to subtle differences in cofactor-binding pocket flexibility . |

Advanced Research Questions

Q. How does crystallographic analysis resolve the structural basis of this compound’s selectivity?

The DOT1L–this compound co-crystal structure (2.28 Å resolution) reveals the bromine atom occupies a hydrophobic cavity adjacent to the adenine-binding site. This cavity is absent in SET-domain methyltransferases, where the N7 position faces a conserved hydrogen-bonding network. Introducing a bulky substituent here causes steric clashes, rendering this compound inactive against PKMTs like MLL1 and EZH2 .

Q. How should researchers address contradictions in this compound’s inhibitory activity across methyltransferase families?

Contradictory data (e.g., moderate NNMT inhibition vs. DOT1L selectivity) arise from differences in cofactor-binding dynamics. For example:

- NNMT : this compound’s bromine induces a minor steric clash, tolerated due to NNMT’s flexible active site.

- PRMTs : Low activity (IC₅₀ ~2 μM) suggests partial compatibility with PRMT cofactor pockets.

To resolve discrepancies, use orthogonal assays (e.g., SAHH-coupled fluorescence for NNMT) and validate with structural mutants (e.g., F245A in DOT1L) .

Q. What experimental controls are critical for optimizing this compound in cellular assays?

- Enzyme Stability : Ensure recombinant DOT1L is stored at ≤16 mg/mL in 20 mM Tris-HCl (pH 7.5) to prevent aggregation .

- Cofactor Competition : Include SAM (Km = 0.75 μM for DOT1L) at physiological concentrations (5–50 μM) to mimic intracellular conditions .

- Off-Target Checks : Test this compound against kinase panels (e.g., haspin, AK) to confirm no ATP-site binding .

Q. How does this compound’s selectivity profile inform the design of SAM-competitive inhibitors for other methyltransferases?

The N7 bromine strategy is adaptable:

- Hydrophobic Pockets : Screen for analogous cavities in target methyltransferases using DSF or molecular docking.

- Selectivity Filters : Introduce substituents that clash with conserved motifs (e.g., SET-domain hydrogen bonds).

- Crystallographic Validation : Co-crystal structures (e.g., PDB 3QOW) guide rational modifications .

Data Contradiction Analysis Q. 8. Why does this compound show variable IC₅₀ values across independent studies? Variability arises from:

- Substrate Differences : Nucleosome vs. peptide substrates alter DOT1L kinetics.

- Enzyme Source : Recombinant DOT1L (1-420) vs. full-length protein.

- Assay Conditions : TCA termination (radioactive) vs. SAHH-coupled fluorescence.

Standardize protocols using DOT1L (1-420) and nucleosome substrates for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.